REACTION_CXSMILES
|
F[C:2]1[N:7]=[CH:6][C:5]([C:8]2[N:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:4][CH:3]=1.[O:14]1CCOCC1.Cl>O>[N:9]1[CH:10]=[CH:11][CH:12]=[N:13][C:8]=1[C:5]1[CH:4]=[CH:3][C:2](=[O:14])[NH:7][CH:6]=1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=N1)C1=NC=CC=N1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at 100° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the system was flushed with argon
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between EtOAc and saturated aqueous NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C=1C=CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.456 mmol | |
AMOUNT: MASS | 0.079 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |